molecular formula C7H4N4 B12963948 3-Ethynyl-[1,2,4]triazolo[4,3-a]pyrazine

3-Ethynyl-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B12963948
M. Wt: 144.13 g/mol
InChI Key: STGLBCSTUFAZJD-UHFFFAOYSA-N
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Description

3-Ethynyl-[1,2,4]triazolo[4,3-a]pyrazine is a nitrogen-containing heterocyclic compound. It belongs to the class of triazolopyrazines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound has garnered interest due to its potential therapeutic properties and its role as a building block in the synthesis of various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes, followed by cyclization to form the triazolopyrazine core . Another approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates the formation of the desired compound in good yields .

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as microwave-assisted synthesis or one-pot reactions that offer high yields and operational simplicity. These methods are advantageous due to their efficiency, reduced reaction times, and eco-friendly nature .

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives with potential biological activities .

Scientific Research Applications

3-Ethynyl-[1,2,4]triazolo[4,3-a]pyrazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethynyl-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of c-Met and VEGFR-2 kinases, which are involved in cancer cell proliferation and survival. By inhibiting these kinases, the compound can induce apoptosis and inhibit the growth of cancer cells . Additionally, it has been identified as a PARP1 inhibitor, which can selectively kill homologous recombination-deficient cancer cells through a mechanism of synthetic lethality .

Properties

Molecular Formula

C7H4N4

Molecular Weight

144.13 g/mol

IUPAC Name

3-ethynyl-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C7H4N4/c1-2-6-9-10-7-5-8-3-4-11(6)7/h1,3-5H

InChI Key

STGLBCSTUFAZJD-UHFFFAOYSA-N

Canonical SMILES

C#CC1=NN=C2N1C=CN=C2

Origin of Product

United States

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